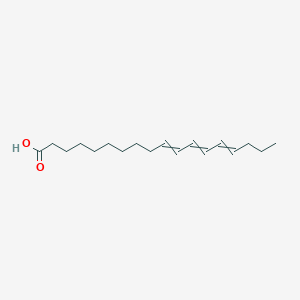

Octadeca-10,12,14-trienoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Octadeca-10,12,14-trienoic acid: is a polyunsaturated fatty acid with an 18-carbon backbone and three double bonds located at the 10th, 12th, and 14th positions. This compound belongs to the class of octadecatrienoic acids, which are known for their biological and industrial significance .

Preparation Methods

Synthetic Routes and Reaction Conditions:

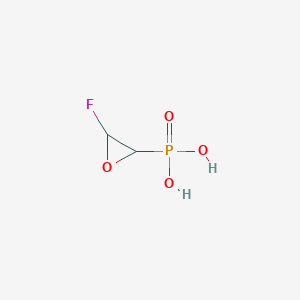

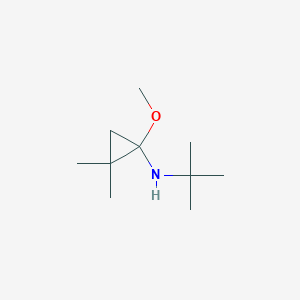

Chemical Synthesis: Octadeca-10,12,14-trienoic acid can be synthesized through the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired triene structure.

Enzymatic Synthesis: Enzymatic oxidation of precursor fatty acids, such as linolenic acid, can yield this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Octadeca-10,12,14-trienoic acid undergoes oxidation to form hydroperoxides and other oxygenated derivatives.

Hydrogenation: This compound can be hydrogenated to form saturated fatty acids.

Esterification: this compound can react with alcohols in the presence of an acid catalyst to form esters.

Major Products:

Hydroperoxides: Formed during oxidation reactions.

Saturated Fatty Acids: Resulting from hydrogenation.

Scientific Research Applications

Chemistry:

Biology:

- Studied for its role in cell membrane structure and function. It is also investigated for its potential anti-inflammatory properties .

Medicine:

- Explored for its potential therapeutic effects in treating cardiovascular diseases and inflammatory conditions .

Industry:

- Utilized in the production of biodegradable lubricants and surfactants. It is also used in the formulation of cosmetics and personal care products .

Mechanism of Action

Molecular Targets and Pathways: Octadeca-10,12,14-trienoic acid exerts its effects by incorporating into cell membranes, altering their fluidity and function. It can modulate the activity of membrane-bound enzymes and receptors. Additionally, its metabolites can act as signaling molecules, influencing pathways involved in inflammation and lipid metabolism .

Comparison with Similar Compounds

Alpha-Linolenic Acid: An omega-3 fatty acid with double bonds at the 9th, 12th, and 15th positions.

Gamma-Linolenic Acid: An omega-6 fatty acid with double bonds at the 6th, 9th, and 12th positions.

Pinolenic Acid: Found in pine seeds, with double bonds at the 5th, 9th, and 12th positions.

Uniqueness: Octadeca-10,12,14-trienoic acid is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. Its ability to undergo specific reactions and its role in various biological processes make it a compound of significant interest in multiple fields .

Properties

CAS No. |

115863-98-4 |

|---|---|

Molecular Formula |

C18H30O2 |

Molecular Weight |

278.4 g/mol |

IUPAC Name |

octadeca-10,12,14-trienoic acid |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h4-9H,2-3,10-17H2,1H3,(H,19,20) |

InChI Key |

PGJFZEZVGMGXJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CC=CC=CCCCCCCCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine](/img/structure/B14303544.png)

![Methoxy(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14303559.png)

![(2E)-[(Quinolin-6-yl)imino]acetic acid](/img/structure/B14303562.png)

![2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B14303566.png)